1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
- The ethanone group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting the thiazepane intermediate with 2-fluorophenoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to ensure efficient synthesis on a larger scale.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Thiazepane Ring:
- The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a sulfur-containing reagent. For instance, 2-chlorophenylamine can react with 1,4-dibromobutane in the presence of a base to form the thiazepane ring.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine on the phenoxy group.
Uniqueness: 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is unique due to the specific combination of the thiazepane ring with both chlorophenyl and fluorophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2S/c20-15-6-2-1-5-14(15)18-9-10-22(11-12-25-18)19(23)13-24-17-8-4-3-7-16(17)21/h1-8,18H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALCYYVQOSQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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